molecular formula C8H7NO3S B154098 Tosyl isocyanate CAS No. 4083-64-1

Tosyl isocyanate

Cat. No. B154098
CAS RN: 4083-64-1
M. Wt: 197.21 g/mol
InChI Key: VLJQDHDVZJXNQL-UHFFFAOYSA-N
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Description

Tosyl isocyanate is a chemical compound that has been studied in various contexts due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce tosyl groups into molecules, which can serve as protective groups or as a means to increase the reactivity of certain functional groups. The compound has been utilized in the synthesis of allylic amines, nitropyrroles, and in the preparation of imidazoles, among other applications .

Synthesis Analysis

The synthesis of tosyl isocyanate derivatives has been explored through various methods. For instance, tosylmethyl isocyanide (TosMIC) can be oxidized to tosylmethylisocyanate, which is a highly reactive bifunctional molecule . Additionally, the preparation of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate has been achieved using palladium(II)-catalyzed aminopalladation followed by β-heteroatom elimination . Another synthesis route involves the dehydration of N-(1-tosyl-1-alkenyl)formamides to produce 1-isocyano-1-tosyl-1-alkenes, which are valuable synthons for further chemical transformations .

Molecular Structure Analysis

The molecular structure of tosyl isocyanate has been characterized using spectroscopic methods such as Fourier transform infrared (FTIR) and FT Raman spectroscopy. Computational methods, including ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations, have been employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

Tosyl isocyanate participates in a variety of chemical reactions. It has been used in [3+2] cycloaddition reactions to synthesize spirooxazolines, spiropyrrolines, and chromeno[3,4-c]pyrrols . It also reacts with carboxylic acids to form tosylmethylamides, which can undergo substitution reactions with organocopper and organomagnesium reagents . Furthermore, tosyl isocyanate has been involved in regioselective reactions with β-aminovinyl trifluoromethyl ketones, leading to NH and α-CH insertion products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tosyl isocyanate have been studied through vibrational spectroscopic techniques and computational analyses. The dipole moment, polarizability, and hyperpolarizability values of tosyl isocyanate have been computed, indicating the molecule's potential for charge transfer within its structure . Additionally, the direct copolymerization of p-tosyl isocyanate with epoxides has been reported, which produces polyurethanes without side products such as cyclic oxazolidinone, isocyanurate, and poly(isocyanate) linkages .

Scientific Research Applications

Regioselective Reactions

Tosyl isocyanate is used in regioselective reactions, demonstrating different reaction pathways depending on factors like temperature, solvent, and catalyst. For instance, it shows NH and α-CH insertion reactions with N-monosubstituted β-aminovinyl trifluoromethyl ketones, where high temperatures or basic catalysts favor NH insertion, while low temperatures favor α-CH insertion (Gerus et al., 2000).

Polymer Chemistry

In polymer chemistry, tosyl isocyanate plays a crucial role in the synthesis of polyurethanes. Its direct copolymerization with epoxides produces polyurethanes clear of side products like cyclic oxazolidinone, isocyanurate, and poly(isocyanate) linkages. This process holds potential for the development of new materials with unprecedented properties (Jia et al., 2020).

Organic Synthesis

Tosyl isocyanate is involved in the selective synthesis of various organic compounds. For example, it reacts with 2-vinylazetidines and electron-deficient isocyanates to produce cyclic ureas and azocine derivatives (Koya et al., 2009). Additionally, its reaction with propargylic alcohols leads to the synthesis of oxazolidinones, showcasing its versatility in organic synthesis (Chen et al., 2017).

Analytical Chemistry

In analytical chemistry, tosyl isocyanate is important for characterizing derivatised monomeric and prepolymeric isocyanates. Techniques like matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry are used for analyzing derivatised isocyanate monomers and prepolymers, demonstrating the compound's significance in monitoring and analysis processes (Warburton et al., 2005).

Safety And Hazards

Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

Future Directions

Recent advances in the synthesis of Isothiocyanates using elemental sulfur have been reported . This could pave the way for the development of novel polyurethanes and other useful polymers . Additionally, the in-water synthesis of isocyanides under micellar conditions has been explored .

properties

IUPAC Name

4-methyl-N-(oxomethylidene)benzenesulfonamide
Source PubChem
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InChI

InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJQDHDVZJXNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1027558
Record name p-Toluenesulphonyl isocyanate
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Benzenesulfonyl isocyanate, 4-methyl-
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Record name p-Toluenesulfonyl isocyanate
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Product Name

Tosyl isocyanate

CAS RN

4083-64-1
Record name p-Toluenesulfonyl isocyanate
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Record name 4-Methylbenzenesulfonyl isocyanate
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Record name Benzenesulfonyl isocyanate, 4-methyl-
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Record name p-Toluenesulphonyl isocyanate
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Record name p-toluenesulphonyl isocyanate
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Record name 4-METHYLBENZENESULFONYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tosyl isocyanate
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Tosyl isocyanate
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Tosyl isocyanate
Reactant of Route 4
Reactant of Route 4
Tosyl isocyanate
Reactant of Route 5
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Tosyl isocyanate
Reactant of Route 6
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Tosyl isocyanate

Citations

For This Compound
697
Citations
M Jia, N Hadjichristidis, Y Gnanou… - Angewandte Chemie, 2021 - Wiley Online Library
… The direct copolymerization of p-tosyl isocyanate (TSI) with epoxides, initiated by onium … with p-tosyl isocyanate and the development of new materials with unprecedented properties. …
Number of citations: 45 onlinelibrary.wiley.com
RC Kerber - The Journal of Organic Chemistry, 1968 - ACS Publications
… solutions of aliphatic isocyanates and of tosyl isocyanate (II) in the … found, a reaction of tosyl isocyanate with I and with other … acid into the salt and adding excess tosyl isocyanate at room …
Number of citations: 3 pubs.acs.org
Q Chen, J Ye, L Zhu, J Luo, X Cao, Z Zhang - European Polymer Journal, 2022 - Elsevier
… We then studied the reaction kinetics of 1a with 2a and tosyl isocyanate in THF. According to … The first one is the addition of diol with tosyl isocyanate, which is a fast process. The second …
Number of citations: 3 www.sciencedirect.com
DY Li, HJ Chen, PN Liu - Advanced synthesis & catalysis, 2015 - Wiley Online Library
… the reaction of D-2a with tosyl isocyanate under the optimal reaction conditions (Scheme 2). … Consistent with this idea, reacting deuterated propargylic alcohol D-2a and tosyl isocyanate …
Number of citations: 23 onlinelibrary.wiley.com
H Huang, H Wei, L Huang, T Fan, X Li, Z Zhang… - European Polymer …, 2023 - Elsevier
… we employed tosyl isocyanate to … tosyl isocyanate to react with diol and bis(N-sulfonyl aziridine) in multicomponent polymerization very recently [50]. The highly reactive tosyl isocyanate …
Number of citations: 5 www.sciencedirect.com
NV Lyutenko, II Gerus, AD Kacharov, VP Kukhar - Tetrahedron, 2003 - Elsevier
… It is noteworthy that the volumes of i-Pr, t-Bu and Bn groups are quite enough for preventing the electrophilic attack of tosyl isocyanate on NH group of enaminones 1f–h, and, in practice, …
Number of citations: 22 www.sciencedirect.com
M Jia, J Liu, Y Gnanou, X Feng - Macromolecules, 2023 - ACS Publications
In this report, a series of ABA triblock copolymers composed of a poly(propylene carbonate-co-propylene oxide)s (PPPC) middle block flanked by two poly(N-tosyl propylene urethane) (…
Number of citations: 2 pubs.acs.org
ND Rode, M Aschi, M Chiarini… - Advanced Synthesis …, 2018 - Wiley Online Library
… substrate 6 a with a slight excess of the tosyl isocyanate (1.1 equiv.) in the presence of a … tosyl isocyanate under the best conditions and our results are summarized in the Scheme 2. …
Number of citations: 12 onlinelibrary.wiley.com
D Huang, X Wang, X Wang, J Zhang, X Wang… - Journal of Molecular …, 2016 - Elsevier
A Cu(OTf) 2 -catalyzed and TsNCO-mediated three-step tandem synthesis of 9-arylfluorenes were developed from biphenyls and aryl aldehydes, by which the electron-poor 9-aryl …
Number of citations: 3 www.sciencedirect.com
A Lei, X Lu - Organic Letters, 2000 - ACS Publications
… From allylic alcohols, one-pot reaction with tosyl isocyanate followed by palladium(II)-catalyzed allylic substitution gives N-tosyl (E)-allylic amines in high yield. The substitution occurs …
Number of citations: 62 pubs.acs.org

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